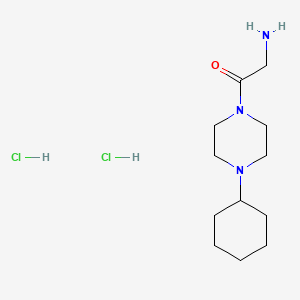

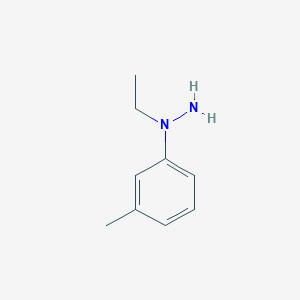

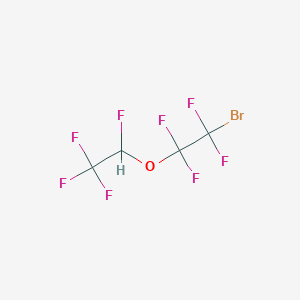

![molecular formula C14H12N2O B1371684 8-(Benciloxi)imidazo[1,5-a]piridina CAS No. 910094-98-3](/img/structure/B1371684.png)

8-(Benciloxi)imidazo[1,5-a]piridina

Descripción general

Descripción

8-(Benzyloxy)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a benzyloxy substituent at the 8-position.

Aplicaciones Científicas De Investigación

8-(Benzyloxy)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

Industry: The unique optical properties of imidazo[1,5-a]pyridine derivatives make them useful in the development of optoelectronic devices and sensors

Mecanismo De Acción

Target of Action

8-(Benzyloxy)imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied as antagonists of the pd-1/pd-l1 axis, which is a highly efficacious target for cancer immune checkpoint therapy . These inhibitors were tested for their biological activity using various biophysical assays, giving potent candidates with low-micromolar PD-L1 affinities .

Biochemical Pathways

Imidazo[1,5-a]pyridine is known to be a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridine-based inhibitors have shown potential as antagonists of the pd-1/pd-l1 axis in cancer immune checkpoint therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminomethylpyridines with benzaldehydes under oxidative conditions. This process often employs catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 8-(Benzyloxy)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine analogs .

Comparación Con Compuestos Similares

Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.

Benzimidazole: A structurally related compound with a fused benzene and imidazole ring system.

Imidazo[4,5-b]pyridine: A different isomer of imidazopyridine with the imidazole ring fused at different positions on the pyridine ring

Uniqueness: 8-(Benzyloxy)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Propiedades

IUPAC Name |

8-phenylmethoxyimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKNDLYOEWCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670448 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910094-98-3 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

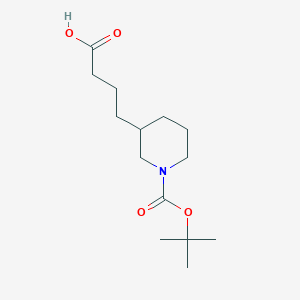

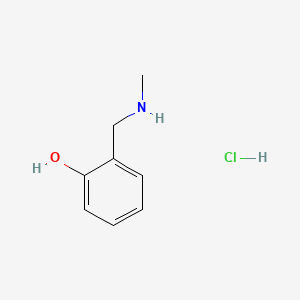

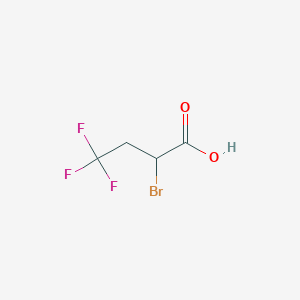

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

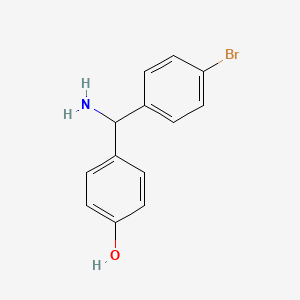

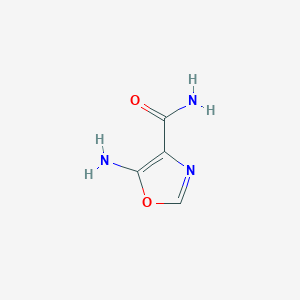

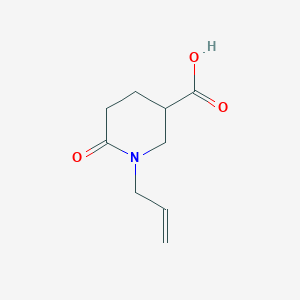

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

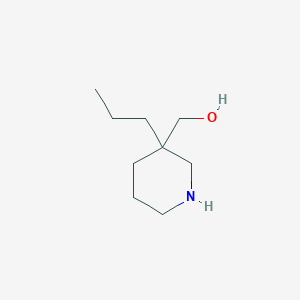

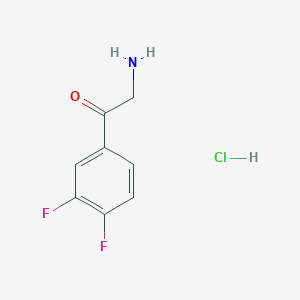

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)